An In-Depth Technical Guide to Tert-butyl 3-bromobenzoate
An In-Depth Technical Guide to Tert-butyl 3-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 69038-74-0
Introduction
Tert-butyl 3-bromobenzoate is a valuable synthetic intermediate widely utilized in organic chemistry, particularly in the fields of pharmaceutical research and materials science.[1][2] Its structure, featuring a bromine atom at the meta position of a benzene ring and a tert-butyl ester protecting group, offers a versatile platform for the construction of complex molecular architectures.[1][3] The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the sterically hindered tert-butyl ester provides robust protection for the carboxylic acid functionality, which can be selectively removed under acidic conditions.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications in drug development.
Physicochemical Properties
Tert-butyl 3-bromobenzoate is typically a colorless to pale yellow liquid at room temperature.[1][5] A summary of its key physicochemical data is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 69038-74-0 | [1][5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][5][6][10] |
| Molecular Weight | 257.12 g/mol | [6][9][10] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 283 °C at 760 mmHg | [6] |
| Density | 1.331 g/cm³ | [6] |
| Flash Point | 125 °C | [6] |
| Refractive Index | 1.529 | [6] |
| Solubility | Sparingly soluble in water | [1] |
| InChI Key | NPVLZVSAZXTBSR-UHFFFAOYSA-N | [5][9][10] |
| SMILES | CC(C)(C)OC(=O)c1cccc(Br)c1 | [7][9] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 3-bromobenzoate is typically achieved through a two-step process starting from 3-bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by esterification with tert-butanol.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
This procedure is based on the established method of converting carboxylic acids to acyl chlorides using thionyl chloride.[11]
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional)
-
Dry glassware, magnetic stirrer, heating mantle, reflux condenser with drying tube, distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, place 3-bromobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like toluene can be used, or the reaction can be performed neat.[11]
-
Gently heat the mixture to reflux (approx. 79 °C for neat thionyl chloride) in a well-ventilated fume hood.[11]
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[11]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at 74-75 °C / 0.5 mmHg.[11]
Step 2: Synthesis of Tert-butyl 3-bromobenzoate
This protocol is analogous to the synthesis of tert-butyl 4-bromobenzoate from its corresponding acyl chloride.[3]
Materials:
-
3-Bromobenzoyl chloride
-
Dry tert-butanol
-
Dry pyridine
-
Anhydrous methylene chloride
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a mixture of dry tert-butanol (1.0-1.2 equivalents) and dry pyridine (1.1 equivalents) in a flask under a nitrogen atmosphere, add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous methylene chloride dropwise.
-
Stir the mixture at room temperature under nitrogen for 24-48 hours.[3]
-
Upon completion, dilute the reaction mixture with additional methylene chloride.
-
Wash the organic solution sequentially with water, dilute HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The residual oil, which is crude tert-butyl 3-bromobenzoate, can be purified by vacuum distillation.
Key Reactions and Applications in Drug Development
Tert-butyl 3-bromobenzoate is a key building block for synthesizing biaryl and substituted aromatic compounds, which are prevalent structural motifs in many active pharmaceutical ingredients (APIs).[2][12] Its utility stems from its participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[13] Tert-butyl 3-bromobenzoate can be coupled with various aryl or heteroaryl boronic acids (or their esters) to generate complex biaryl structures. The tert-butyl ester group is generally stable under these conditions and can be removed later in the synthetic sequence.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry flask, combine tert-butyl 3-bromobenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel.
Heck-Mizoroki Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[14][15] Tert-butyl 3-bromobenzoate can react with various alkenes to introduce a vinyl group onto the aromatic ring, providing access to stilbene and cinnamate derivatives, which are also important pharmacophores.
Role in Drug Discovery
The biaryl and substituted alkene moieties assembled using tert-butyl 3-bromobenzoate are foundational structures in numerous drug candidates. The tert-butyl ester serves as a protecting group for a carboxylic acid, a common functional group in drugs that can modulate solubility and interact with biological targets. By protecting it as a bulky ester, chemists can perform sensitive chemical transformations on other parts of the molecule without affecting the carboxylic acid. The ester can then be hydrolyzed, often in the final steps of a synthesis, to reveal the active drug molecule.
While tert-butyl 3-bromobenzoate is a commercially available and widely used building block, its application is often embedded within proprietary industrial synthesis routes. As such, direct, publicly available synthetic routes for specific blockbuster drugs that explicitly name this starting material are not common. However, its importance is inferred from the prevalence of the 3-substituted benzoic acid core in modern pharmaceuticals and the efficiency of the cross-coupling reactions it enables.
Conclusion
Tert-butyl 3-bromobenzoate, with its CAS Number 69038-74-0, is a strategically important chemical intermediate for the synthesis of complex organic molecules. Its well-defined physicochemical properties and predictable reactivity in key transformations like the Suzuki and Heck coupling reactions make it an indispensable tool for researchers in organic synthesis and drug development. The ability to construct intricate biaryl and vinyl-aryl systems, combined with the utility of the tert-butyl ester as a robust protecting group, ensures its continued relevance in the quest for novel therapeutics and advanced materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TERT-BUTYL-3-BROMOBENZOATE | CymitQuimica [cymitquimica.com]
- 6. tert-butyl 3-bromobenzoate | 69038-74-0 [chemnet.com]
- 7. Synthonix, Inc > 69038-74-0 | tert-Butyl 3-Bromobenzoate [synthonix.com]
- 8. parchem.com [parchem.com]
- 9. tert-Butyl 3-bromobenzoate | C11H13BrO2 | CID 334079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TERT-BUTYL-3-BROMOBENZOATE | CAS: 69038-74-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
